molecular formula C11H16O B1678311 4-tert-butyl-3-methylphenol CAS No. 1333-13-7

4-tert-butyl-3-methylphenol

Cat. No.: B1678311
CAS No.: 1333-13-7
M. Wt: 164.24 g/mol
InChI Key: JKINPMFPGULFQY-UHFFFAOYSA-N
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Description

4-tert-butyl-3-methylphenol, also known as this compound, is an organic compound with the molecular formula C11H16O. It is a derivative of cresol, where the methyl group is substituted with a tert-butyl group. This compound is known for its applications in various industries, including as an antioxidant in the food and polymer industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. A highly efficient catalyst is necessary for this reaction. One method involves using a deep eutectic solvent (DES) prepared from caprolactam and p-toluenesulfonic acid as the catalyst. The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled with good performance .

Industrial Production Methods

In industrial settings, the alkylation of p-cresol with tert-butyl alcohol is carried out using various catalysts, including solid acids like 12-tungstophosphoric acid supported on neutral alumina. This method provides high conversion rates and selectivity for the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent phenol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-3-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-methylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the inhibition of oxidative stress and lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

    P-Cresol: A simpler phenol derivative without the tert-butyl group.

    2,6-Di-tert-butyl-p-cresol: Another antioxidant with two tert-butyl groups, providing higher steric hindrance and stability.

    4-tert-Butylphenol: Similar structure but lacks the methyl group on the aromatic ring.

Uniqueness

4-tert-butyl-3-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications, offering a combination of stability and reactivity that is not found in simpler phenol derivatives .

Properties

CAS No.

1333-13-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-tert-butyl-3-methylphenol

InChI

InChI=1S/C11H16O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7,12H,1-4H3

InChI Key

JKINPMFPGULFQY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C)(C)C

Appearance

Solid powder

2219-72-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p-t-Butyl-m-cresol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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